REACTION_CXSMILES
|
[ClH:1].[CH2:2]([O:9][C:10](=[O:17])[CH2:11][NH:12][CH:13]([C:15]#[N:16])[CH3:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:18](Cl)(=[O:22])[C:19]([Cl:21])=O>C1(C)C=CC=CC=1>[Cl:1][C:15]1[N:16]=[C:19]([Cl:21])[C:18](=[O:22])[N:12]([CH2:11][C:10]([O:9][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[O:17])[C:13]=1[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC(CNC(C)C#N)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
24.38 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
solvent evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the resultant crude product purified by chromatography (SiO2, gradient elution with 70:30 pentane:ethyl acetate; 50:50 pentane:ethyl acetate; 30:70 pentane:ethyl acetate; 100% ethyl acetate)
|
Type
|
WASH
|
Details
|
Chromatography again, (SiO2, eluting with 100% CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N(C(C(=N1)Cl)=O)CC(=O)OCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |